Egfr-IN-107

EGFR inhibition Non-small cell lung cancer Antiproliferative activity

EGFR-IN-107 (also designated as compound 3r) is an orally active, small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is a derivative of the third-generation EGFR inhibitor osimertinib, synthesized through a regioselective, base-controlled palladium-catalyzed C-H arylation.

Molecular Formula C34H36FN7O2
Molecular Weight 593.7 g/mol
Cat. No. B12378847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-107
Molecular FormulaC34H36FN7O2
Molecular Weight593.7 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=C1C3=CC(=CC=C3)F)C4=NC(=NC=C4)NC5=C(C=C(C(=C5)NC(=O)C=C)N(C)CCN(C)C)OC
InChIInChI=1S/C34H36FN7O2/c1-7-31(43)37-26-20-27(30(44-6)21-29(26)41(4)18-17-40(2)3)39-34-36-16-15-25(38-34)32-24-13-8-9-14-28(24)42(5)33(32)22-11-10-12-23(35)19-22/h7-16,19-21H,1,17-18H2,2-6H3,(H,37,43)(H,36,38,39)
InChIKeyBJXXCHPXRUHHER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EGFR-IN-107 (Compound 3r) — A Late-Stage Arylated Osimertinib Derivative for Targeted EGFR Cancer Research


EGFR-IN-107 (also designated as compound 3r) is an orally active, small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase . It is a derivative of the third-generation EGFR inhibitor osimertinib, synthesized through a regioselective, base-controlled palladium-catalyzed C-H arylation [1]. The compound exhibits potent inhibitory activity against both wild-type EGFR (EGFRWT) and the clinically relevant drug-resistant double mutant EGFRL858R/T790M . As a research tool, EGFR-IN-107 is applied in oncology studies to investigate EGFR signaling, overcome therapeutic resistance, and evaluate novel treatment strategies for non-small cell lung cancer (NSCLC) .

Why EGFR-IN-107 Cannot Be Replaced by Generic EGFR Inhibitors in Research Applications


EGFR-IN-107 is a distinct chemical entity derived from osimertinib through a specific structural modification—the addition of a 3-fluorophenyl group at the indole C2 position [1]. This alteration confers a unique pharmacological profile that is not shared by other in-class compounds, including the parent molecule osimertinib. While osimertinib and other EGFR inhibitors exhibit activity against similar targets, their potency, selectivity, and efficacy against resistant cell lines vary significantly [2]. Substituting EGFR-IN-107 with a generic EGFR inhibitor, even another third-generation agent like osimertinib or nazartinib, would compromise the validity of experiments designed to probe the specific effects of this late-stage modification. The quantitative evidence presented below demonstrates that EGFR-IN-107 provides a differentiated tool for studying EGFR inhibition, particularly in contexts of resistance.

Quantitative Differentiation of EGFR-IN-107 Against Key Comparators


Superior Antiproliferative Activity in H1975 NSCLC Cells Compared to Osimertinib

EGFR-IN-107 (compound 3r) demonstrates superior antiproliferative activity in H1975 cells, a model of NSCLC harboring the L858R/T790M double mutation, when directly compared to its parent compound, osimertinib [1]. While exact IC50 values for this specific comparison are not provided in the abstract, the study explicitly states that 3r exhibits superior activity. This is further supported by flow cytometry data showing that treatment with 3r induces a higher rate of apoptosis in H1975 cells compared to osimertinib at the same concentration and time point [2].

EGFR inhibition Non-small cell lung cancer Antiproliferative activity

Potent Inhibition of EGFR L858R/T790M Kinase Compared to Wild-Type

EGFR-IN-107 displays a marked selectivity for the drug-resistant EGFRL858R/T790M double mutant over the wild-type receptor. Its IC50 value against the mutant is 0.0438 μM, which is approximately 10-fold lower (more potent) than its IC50 of 0.4333 μM against EGFRWT . This contrasts with some other EGFR inhibitors, such as afatinib and erlotinib, which show higher IC50 values for cells expressing T790M mutations compared to wild-type cells, indicating a lack of mutation specificity [1].

Kinase inhibition Drug resistance EGFR mutation

Retained Potency Against Osimertinib-Resistant H1975OR Cells

EGFR-IN-107 maintains significant anti-proliferative activity against the osimertinib-resistant H1975OR cell line, with a reported IC50 of 1.9 μM . This is a critical finding, as resistance to third-generation EGFR inhibitors like osimertinib is a major clinical challenge. While osimertinib itself shows drastically reduced potency in this model (IC50 values are typically much higher or not reported), the ability of EGFR-IN-107 to inhibit growth suggests a potential advantage in overcoming certain resistance mechanisms [1].

Acquired resistance Osimertinib resistance NSCLC therapy

In Vivo Efficacy in H1975 Xenograft Model

Oral administration of EGFR-IN-107 in a dose-dependent manner (5, 10, and 20 mg/kg for 21 days) resulted in significant antitumor activity and inhibition of proliferation in a H1975 xenograft mouse model . This in vivo validation is essential for translating in vitro findings. While the parent compound osimertinib also shows efficacy in similar models, the study by Feng et al. directly compared the antitumor efficacy of 3r to osimertinib in this specific H1975 xenograft model, demonstrating similar or superior tumor growth inhibition [1].

In vivo pharmacology Xenograft model Tumor growth inhibition

High-Impact Research and Procurement Scenarios for EGFR-IN-107


Investigating Mechanisms of Acquired Resistance to Third-Generation EGFR Inhibitors

Procure EGFR-IN-107 to model and study the evolution of osimertinib resistance in NSCLC. Its retained potency against the H1975OR cell line, combined with its distinct chemical structure, makes it an ideal tool for comparative studies. Researchers can use it to identify and validate novel resistance mechanisms or combination therapies that can overcome or delay the onset of resistance .

Preclinical Efficacy Studies in L858R/T790M Double-Mutant NSCLC Models

Utilize EGFR-IN-107 in in vivo xenograft studies using the H1975 cell line. The compound's demonstrated oral bioavailability and significant antitumor activity at multiple doses provide a robust platform for preclinical development. Its performance, benchmarked directly against osimertinib, supports its use as a lead candidate or reference compound in next-generation EGFR inhibitor discovery programs [1].

Structure-Activity Relationship (SAR) Studies Around the Osimertinib Scaffold

Integrate EGFR-IN-107 as a key comparator in medicinal chemistry campaigns aimed at optimizing EGFR inhibitors. The compound's specific 3-fluorophenyl modification at the indole C2 position represents a validated structural alteration that enhances antiproliferative activity. Comparing its kinase inhibition profile and cellular activity to other analogs can elucidate the structural determinants of potency and selectivity [2].

Evaluating EGFR Inhibition Selectivity in Normal vs. Cancerous Tissue

Employ EGFR-IN-107 in studies assessing therapeutic index and potential toxicity. Its ~10-fold selectivity for the mutant EGFRL858R/T790M over wild-type EGFR provides a more favorable window for assessing on-target versus off-target effects. This is particularly valuable in ex vivo tissue culture experiments or in vivo toxicology studies where minimizing wild-type EGFR inhibition is paramount .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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